![molecular formula C9H16N2O3 B13438837 1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate](/img/structure/B13438837.png)
1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate is a chemical compound with the molecular formula C9H16N2O3 and a molecular weight of 200.23 g/mol . It is known for its applications in the preparation and identification of materials active against drug-resistant strains of Candida albicans and for studying structure-activity relationships among antifungal nylon-3 polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with an azetidinone derivative. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger volumes. This would include using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the azetidinone ring can be opened or modified using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine in solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying structure-activity relationships.
Biology: Employed in the preparation of materials active against drug-resistant strains of Candida albicans.
Medicine: Investigated for its potential antifungal properties and its role in developing new therapeutic agents.
Industry: Utilized in the synthesis of antifungal nylon-3 polymers and other specialized materials.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate involves its interaction with molecular targets in fungal cells. It is believed to inhibit the synthesis of essential components of the fungal cell wall, leading to cell lysis and death. The exact molecular pathways and targets are still under investigation, but it is known to disrupt the integrity of the fungal cell membrane.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (2-Oxoazetidin-3-yl)methylcarbamate
- N-[(2-Oxo-3-azetidinyl)methyl]carbamic Acid 1,1-Dimethylethyl Ester
Uniqueness
1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate is unique due to its specific structure, which allows it to interact effectively with drug-resistant strains of Candida albicans. Its ability to form antifungal nylon-3 polymers also sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C9H16N2O3 |
|---|---|
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
tert-butyl N-[(2-oxoazetidin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-5-6-4-10-7(6)12/h6H,4-5H2,1-3H3,(H,10,12)(H,11,13) |
Clave InChI |
IKBXVBJVHAFIIW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1CNC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13438759.png)

![Ethyl 2-[5-hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetate](/img/structure/B13438766.png)

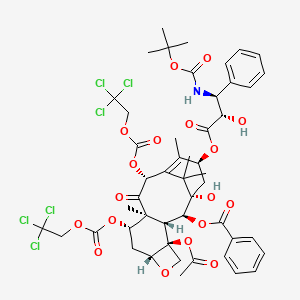
![1-[1,1-Difluoro-2-(sulfamoylamino)ethyl]-2-fluorobenzene](/img/structure/B13438779.png)

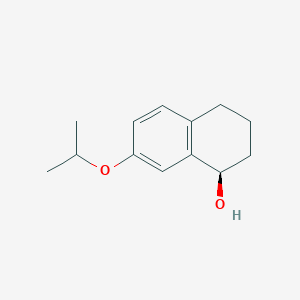
![2-Amino-2-[2-(3-octylphenyl)ethyl]-1,3-propanediol](/img/structure/B13438797.png)
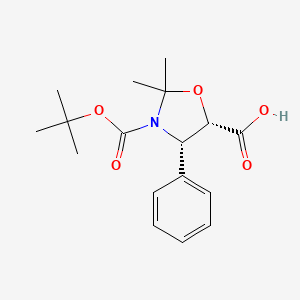
![4-(Benzothiophen-2-ylmethylamino)-1-hydroxy-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13438811.png)
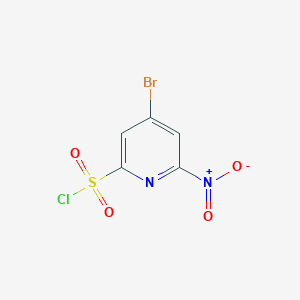
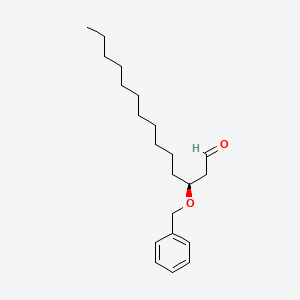
![N(amino)-Des(N-(Methoxycarbonyl)-3-methyl-L-valinamido)-[(4S)-4-(1,1-Dimethylethyl)-2,5-dioxo-1-imidazolidinyl] Atazanavir](/img/structure/B13438848.png)
